molecular formula C17H15N5O2 B12244599 5-phenyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2-oxazole-3-carboxamide

5-phenyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2-oxazole-3-carboxamide

Cat. No.: B12244599
M. Wt: 321.33 g/mol
InChI Key: ZIWQZPBEVRWYNM-UHFFFAOYSA-N
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Description

5-phenyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2-oxazole-3-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a phenyl group, a pyrazine ring, an azetidine ring, and an oxazole ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2-oxazole-3-carboxamide typically involves multiple steps. One common method includes the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by titanium tetrachloride (TiCl₄), followed by a Suzuki cross-coupling reaction with various aryl or heteroaryl boronic acids or pinacol esters . This method yields the desired compound with good efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5-phenyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazine ring, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: NaH or KOtBu in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-phenyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2-oxazole-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-phenyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-phenyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2-oxazole-3-carboxamide is unique due to its combination of a phenyl group, pyrazine ring, azetidine ring, and oxazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C17H15N5O2

Molecular Weight

321.33 g/mol

IUPAC Name

5-phenyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C17H15N5O2/c23-17(14-8-15(24-21-14)12-4-2-1-3-5-12)20-13-10-22(11-13)16-9-18-6-7-19-16/h1-9,13H,10-11H2,(H,20,23)

InChI Key

ZIWQZPBEVRWYNM-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC=CN=C2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4

Origin of Product

United States

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